molecular formula C14H10FNO B6375777 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol CAS No. 1261982-83-5

2-Cyano-5-(2-fluoro-5-methylphenyl)phenol

Cat. No.: B6375777
CAS No.: 1261982-83-5
M. Wt: 227.23 g/mol
InChI Key: QDZUGDPKDAUZKX-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-fluoro-5-methylphenyl)phenol is an organic compound with the molecular formula C14H10FNO It is a derivative of phenol, characterized by the presence of a cyano group (–CN) and a fluoro-methylphenyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-fluoro-5-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(2-fluoro-5-methylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol
  • 2-Cyano-5-(5-fluoro-2-methylphenyl)phenol
  • 2-Cyano-4-(2-fluoro-5-methylphenyl)phenol

Uniqueness

2-Cyano-5-(2-fluoro-5-methylphenyl)phenol is unique due to the specific positioning of the cyano and fluoro-methylphenyl groups on the phenol ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds. The presence of the fluoro group can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-5-13(15)12(6-9)10-3-4-11(8-16)14(17)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZUGDPKDAUZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684685
Record name 2'-Fluoro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-83-5
Record name 2'-Fluoro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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